
N2-tert-butylpyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N2-tert-butylpyridine-2,4-diamine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is also known as "2,4-Pyridinediamine, N2-(1,1-dimethylethyl)-" .
Molecular Structure Analysis
The molecular structure of “N2-tert-butylpyridine-2,4-diamine” consists of a pyridine ring with two amine groups at the 2 and 4 positions and a tert-butyl group at the N2 position .Physical And Chemical Properties Analysis
“N2-tert-butylpyridine-2,4-diamine” has a molecular weight of 165.24 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Safety And Hazards
The safety data sheet for a similar compound, 4-tert-Butylpyridine, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
Future Directions
A study has shown that organic semiconductors, such as “N2-tert-butylpyridine-2,4-diamine”, can be used as hole transport materials (HTMs) for improving the efficiency and steady-state performance of perovskite solar cells (PVSCs) . The use of tetrabutylammonium (TBA) salts instead of LiTFSI and tert-butylpyridine (TBP) has been shown to enhance the environmental and thermal stability of these devices . This suggests that “N2-tert-butylpyridine-2,4-diamine” and similar compounds could have promising applications in the development of stable organic HTM thin films for solar cell applications .
properties
IUPAC Name |
2-N-tert-butylpyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOKSUFXFAPLQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-tert-butylpyridine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


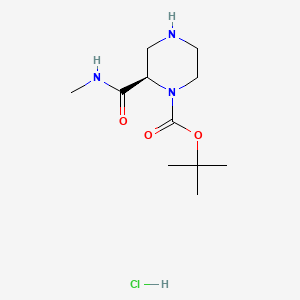


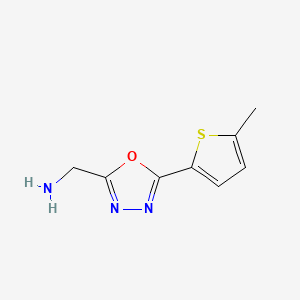
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)
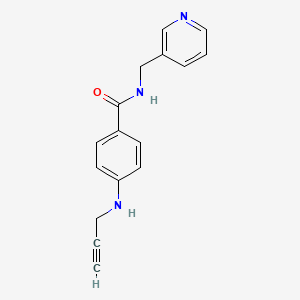
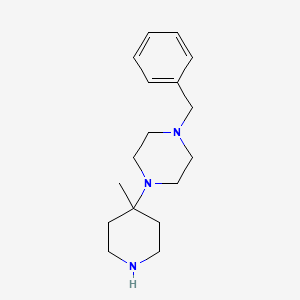
![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)

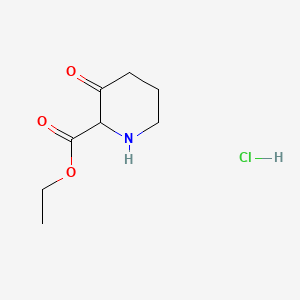
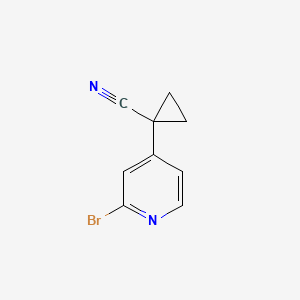

![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)